molecular formula C36H48O18 B12420383 Yadanzioside K

Yadanzioside K

Cat. No.: B12420383
M. Wt: 768.8 g/mol
InChI Key: YJWLVGXIHBVPPC-WGINFWKESA-N
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Description

Yadanzioside K is a natural quassinoid glycoside found in Brucea javanica (L.) Merr, a plant known for its medicinal properties. Quassinoids are a class of degraded triterpenoids that exhibit a wide range of biological activities, including anti-cancer, anti-malarial, and anti-inflammatory effects .

Preparation Methods

Yadanzioside K is typically isolated from the seeds of Brucea javanica. The isolation process involves extraction with solvents followed by chromatographic separation techniques.

Chemical Reactions Analysis

Yadanzioside K undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of yadanzioside K involves its interaction with specific molecular targets and pathways. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound also exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators .

Comparison with Similar Compounds

Yadanzioside K is unique among quassinoids due to its specific glycosylation pattern. Similar compounds include:

These compounds share structural similarities but differ in their glycosylation patterns and specific biological activities, making this compound a unique and valuable compound for scientific research and therapeutic applications.

Properties

Molecular Formula

C36H48O18

Molecular Weight

768.8 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(40)52-26-28-35-12-49-36(28,32(47)48-7)29(45)24(44)27(35)34(6)10-17(39)25(14(2)16(34)9-19(35)51-30(26)46)53-31-23(43)22(42)21(41)18(11-37)50-31/h8,16,18-19,21-24,26-29,31,37,41-45H,9-12H2,1-7H3/b13-8+/t16-,18+,19+,21+,22-,23+,24+,26+,27+,28+,29-,31-,34-,35+,36-/m0/s1

InChI Key

YJWLVGXIHBVPPC-WGINFWKESA-N

Isomeric SMILES

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

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